molecular formula C7H4F3IO B13059851 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene

1-(Difluoromethoxy)-2-fluoro-3-iodobenzene

Cat. No.: B13059851
M. Wt: 288.01 g/mol
InChI Key: GNJLCVFQSJCHLI-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-3-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the difluoromethylation of aryl iodides can be achieved using difluorocarbene precursors under mild conditions . Industrial production methods often involve continuous flow processes to ensure high yield and purity while minimizing by-products .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound.

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-fluoro-3-iodobenzene can be compared with other difluoromethoxy-substituted benzene derivatives, such as:

  • 1-(Difluoromethoxy)-3-nitrobenzene
  • 1-(Difluoromethoxy)-4-chlorobenzene
  • 1-(Difluoromethoxy)-2,4-difluorobenzene

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in 1-(Difluoromethoxy)-3-nitrobenzene enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

1-(difluoromethoxy)-2-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4F3IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H

InChI Key

GNJLCVFQSJCHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)OC(F)F

Origin of Product

United States

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